Cas no 1202-48-8 (Propanedinitrile,2-[(phenylamino)methylene]-)

Propanedinitrile,2-[(phenylamino)methylene]- structure
1202-48-8 structure
Product Name:Propanedinitrile,2-[(phenylamino)methylene]-
CAS-nummer:1202-48-8
MF:C10H7N3
MW:169.182681322098
MDL:MFCD00136229
CID:230448
PubChem ID:319892
Update Time:2025-06-08

Propanedinitrile,2-[(phenylamino)methylene]- Chemische en fysische eigenschappen

Naam en identificatie

    • Propanedinitrile,2-[(phenylamino)methylene]-
    • 2-(anilinomethylene)malononitrile
    • 2-(anilinomethylidene)propanedinitrile
    • ((PHENYLAMINO)METHYLENE)METHANE-1,1-DICARBONITRILE
    • (anilinomethylidene)malononitrile
    • (phenylamino)methylene-propanedinitrile
    • [(phenylamino)methylene]methane-1,1-dicarbonitrile
    • 2-(phenylaminomethylene)malononitrile
    • AC1L814Q
    • AC1Q4QFG
    • AE-641
    • anilinomethylenemalono
    • anilinomethylene-malononitrile
    • Anilinomethylen-malononitril
    • CHEMBL56854
    • CTK7C4801
    • N-(2,2-dicyanovinyl)-aniline
    • NSC265544
    • AKOS003489897
    • 1202-48-8
    • DTXSID10313017
    • CS-0364184
    • 2-[(phenylamino)methylidene]propanedinitrile
    • MFCD00136229
    • AE-641/30076014
    • SCHEMBL5799020
    • SR-01000508692
    • SR-01000508692-1
    • 2-((Phenylamino)methylene)malononitrile
    • BAA20248
    • NSC-265544
    • 2-Phenylaminomethylene-malononitrile
    • MS-6761
    • MDL: MFCD00136229
    • Inchi: 1S/C10H7N3/c11-6-9(7-12)8-13-10-4-2-1-3-5-10/h1-5,8,13H
    • InChI-sleutel: JZXXIAZJSDBFPQ-UHFFFAOYSA-N
    • LACHT: N(/C=C(\C#N)/C#N)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 169.06411
  • Monoisotopische massa: 169.064
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 262
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 59.6Ų

Experimentele eigenschappen

  • Dichtheid: 1.22
  • Kookpunt: 300.6°Cat760mmHg
  • Vlampunt: 135.6°C
  • Brekindex: 1.632
  • PSA: 59.61
  • LogboekP: 2.10256

Propanedinitrile,2-[(phenylamino)methylene]- Prijsmeer >>

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abcr
AB161105-1 g
((Phenylamino)methylene)methane-1,1-dicarbonitrile
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€211.30 2022-06-11
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AB161105-5 g
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AB161105-10 g
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abcr
AB161105-1g
((Phenylamino)methylene)methane-1,1-dicarbonitrile; .
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AB161105-5g
((Phenylamino)methylene)methane-1,1-dicarbonitrile; .
1202-48-8
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€377.50 2024-04-20
abcr
AB161105-10g
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€482.50 2024-04-20
Ambeed
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